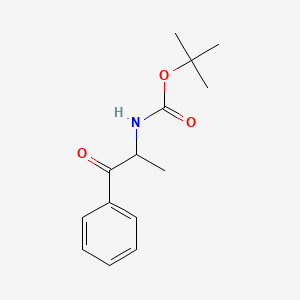
(1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester
Overview
Description
(1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) and is used as an antidepressant drug. It was first synthesized in the 1970s and has been used clinically since the 1990s. The drug has been shown to have fewer side effects than other MAO inhibitors and has been used to treat depression, anxiety, and social phobia.
Mechanism of Action
(1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester works by inhibiting the activity of MAO-A, an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting the activity of MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can help to alleviate symptoms of depression and anxiety. In addition, this compound has been shown to have a neuroprotective effect and may help to prevent the degeneration of dopaminergic neurons in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using (1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester in lab experiments is that it is a reversible inhibitor of MAO-A, which means that its effects can be easily reversed by discontinuing its use. This makes it a useful tool for studying the role of MAO-A in various physiological and biochemical processes. One limitation of using this compound in lab experiments is that it may not accurately reflect the effects of chronic MAO-A inhibition, as it is a relatively short-acting drug.
Future Directions
There are several future directions for research on (1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester. One area of research is the development of more selective and potent MAO-A inhibitors that may have fewer side effects than this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, research may also focus on the development of new drug delivery systems for this compound, such as transdermal patches or sustained-release formulations, to improve its efficacy and reduce its side effects.
Scientific Research Applications
(1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester has been extensively studied in scientific research for its antidepressant and anxiolytic effects. It has been shown to be effective in treating major depressive disorder, dysthymia, and social anxiety disorder. In addition, this compound has also been studied for its potential use in the treatment of Parkinson's disease, post-traumatic stress disorder, and obsessive-compulsive disorder.
properties
IUPAC Name |
tert-butyl N-(1-oxo-1-phenylpropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZISSQOFIZLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


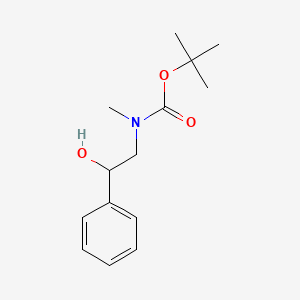

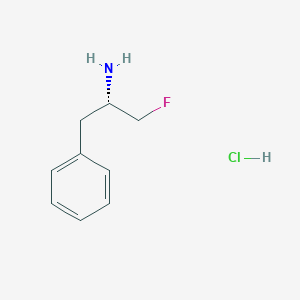
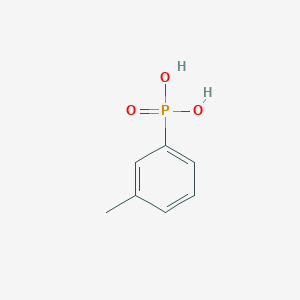

![N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide](/img/structure/B3371753.png)



![5-Amino-[3,3'-bipyridin]-6(1H)-one](/img/structure/B3371783.png)
![1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B3371785.png)
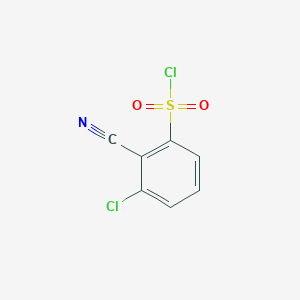
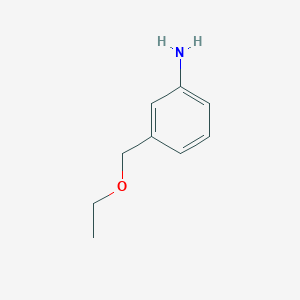
![4-[3-(4-Methylphenyl)propyl]aniline](/img/structure/B3371821.png)